1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-2-METHYLPIPERIDINE
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Overview
Description
1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-2-METHYLPIPERIDINE is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a dihydro-1,2-oxazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-2-METHYLPIPERIDINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dihydro-1,2-Oxazole Ring: This step involves the cyclization of an appropriate precursor, such as an α,β-unsaturated carbonyl compound, with a hydroxylamine derivative under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where a methoxybenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through a reductive amination reaction, where a suitable ketone or aldehyde reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-2-METHYLPIPERIDINE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized oxazole derivatives, reduced piperidine derivatives, and various substituted methoxyphenyl compounds .
Scientific Research Applications
1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-2-METHYLPIPERIDINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-2-METHYLPIPERIDINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-1,4-Dihydro-5: This compound shares the methoxyphenyl group and dihydro structure but differs in the specific heterocyclic ring and substitution pattern.
5-(4-Methoxyphenyl)-1,3,4-Oxadiazole: Similar in having a methoxyphenyl group and an oxazole ring but differs in the overall structure and functional groups.
Uniqueness
1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-2-METHYLPIPERIDINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse modifications, making it a versatile compound in various research fields .
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-(2-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12-5-3-4-10-19(12)17(20)16-11-15(18-22-16)13-6-8-14(21-2)9-7-13/h6-9,12,16H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXDGXBQNRIGHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CC(=NO2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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